Prop-2-yn-1-yl 1H-imidazole-1-carboxylate
Overview
Description
Prop-2-yn-1-yl 1H-imidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is known for its diverse chemical and biological properties, making it a valuable synthon in various chemical reactions and applications .
Mechanism of Action
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Prop-2-yn-1-yl 1H-imidazole-1-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl 1H-imidazole-1-carboxylate can be synthesized through the N-alkylation of imidazole with propargyl bromide. The reaction typically involves the use of a base such as sodium hydroxide in a solvent like toluene under phase-transfer catalysis conditions. The reaction proceeds as follows :
- Dissolve imidazole in toluene.
- Add propargyl bromide and tetrabutylammonium bromide as a phase-transfer catalyst.
- Add 50% aqueous sodium hydroxide solution.
- Stir the mixture vigorously at room temperature for several hours.
- Separate the organic layer, wash with water and brine, and dry over sodium sulfate.
- Remove the solvent under reduced pressure and recrystallize the product from diisopropyl ether.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 1H-imidazole-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a synthon in Sonogashira cross-coupling reactions and other organic synthesis processes.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A similar compound used in Sonogashira cross-coupling reactions.
N-Di(prop-2-yn-1-yl)adamantan-1-amines: Compounds used in 1,3-dipolar cycloaddition reactions.
7-Methoxy-6-[3-(morpholin-4-yl)propoxy]-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one: A compound with cytotoxic activity.
Uniqueness
Prop-2-yn-1-yl 1H-imidazole-1-carboxylate is unique due to its versatile chemical reactivity and broad range of applications in various fields. Its ability to act as a synthon in multiple chemical reactions and its biological activities make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
prop-2-ynyl imidazole-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-5-11-7(10)9-4-3-8-6-9/h1,3-4,6H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVCOZOEWQQTAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)N1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607924 | |
Record name | Prop-2-yn-1-yl 1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83395-38-4 | |
Record name | Prop-2-yn-1-yl 1H-imidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prop-2-yn-1-yl 1H-imidazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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